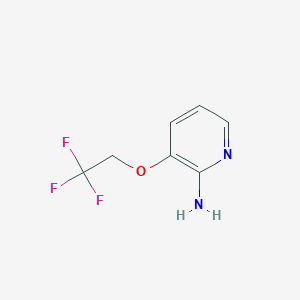

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Description

BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7F3N2O |

|---|---|

Molecular Weight |

192.14 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridin-2-amine |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12) |

InChI Key |

BSSPNISMQJMZBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine CAS number and molecular weight

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry utility of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine , a specialized fluorinated scaffold used in drug discovery.

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a critical heterocyclic building block characterized by the presence of a trifluoroethoxy group adjacent to an amino moiety on a pyridine ring.[1] This specific substitution pattern renders it a high-value scaffold in the development of kinase inhibitors, ion channel modulators, and agrochemicals. The trifluoroethoxy group serves as a metabolically stable bioisostere for standard alkoxy groups, blocking oxidative dealkylation while significantly modulating the basicity (pKa) of the adjacent amine and pyridine nitrogen.

Chemical Identity & Physical Properties[1][2][3]

| Parameter | Data |

| Chemical Name | 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine |

| Synonyms | 2-Amino-3-(2,2,2-trifluoroethoxy)pyridine |

| CAS Number | 1037160-20-5 |

| Molecular Weight | 192.14 g/mol |

| Molecular Formula | C₇H₇F₃N₂O |

| SMILES | C1=CC(=C(N=C1)N)OCC(F)(F)F |

| InChI Key | BSSPNISMQJMZBJ-UHFFFAOYSA-N |

| Appearance | Off-white to beige crystalline solid (typically) |

| pKa (Predicted) | ~3.5 (Pyridine N), ~7.9 (Amino group - conjugated) |

| LogP (Predicted) | 1.62 |

Synthetic Architectures

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine requires careful regiochemical control to ensure the trifluoroethoxy group is installed at the 3-position relative to the 2-amino group. Two primary strategies are employed: Direct O-Alkylation (preferred for medicinal chemistry scales) and Nucleophilic Aromatic Substitution (SnAr) (preferred for scale-up).

Strategy A: Direct O-Alkylation (The "Chemoselective" Route)

This method utilizes the commercially available 2-amino-3-hydroxypyridine. The challenge here is distinguishing between O-alkylation and N-alkylation. Using a "hard" electrophile like a triflate in the presence of a carbonate base favors the oxygen nucleophile.

-

Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or 2,2,2-Trifluoroethyl iodide.

-

Base/Solvent: Cesium Carbonate (

) in DMF or Acetone. -

Mechanism: The base deprotonates the phenol (pKa ~9), creating a phenoxide anion which attacks the electrophilic carbon of the trifluoroethyl group.

Strategy B: SnAr Functionalization (The "Process" Route)

For larger scales where triflates are cost-prohibitive, a stepwise approach starting from halogenated pyridines is used.

-

Etherification: 2-Chloro-3-hydroxypyridine is alkylated with 2,2,2-trifluoroethyl tosylate.

-

Amination: The 2-chloro intermediate undergoes ammonolysis (high pressure/temperature) or Buchwald-Hartwig amination to install the amino group.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways for CAS 1037160-20-5, highlighting the direct alkylation vs. stepwise amination routes.

Medicinal Chemistry Applications

The 3-(2,2,2-trifluoroethoxy) moiety is not merely a structural spacer; it is a functional pharmacophore.

4.1. Metabolic Stability (The Fluorine Effect)

Standard ethoxy groups (

-

Mechanism: The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the adjacent methylene (

) group. This increases the C-H bond strength and reduces the electron density required for P450 oxo-ferryl radical abstraction. -

Result: Significantly increased half-life (

) and oral bioavailability compared to the non-fluorinated ethoxy analog.

4.2. Electronic Modulation

The trifluoroethoxy group is strongly electronegative (

-

It reduces the electron density of the pyridine ring.

-

It lowers the pKa of the 2-amino group (making it less basic) and the pyridine nitrogen. This can reduce non-specific binding to off-target proteins (e.g., hERG channels) and improve membrane permeability.

4.3. Validated Targets

This scaffold is frequently observed in patent literature for:

-

Kinase Inhibitors: Targeting PI3K and specific Tyrosine Kinases where the pyridine nitrogen acts as a hinge binder.

-

Sodium Channel Blockers: Used in pain management therapeutics (Nav1.7 inhibitors).

-

Agrochemicals: As a precursor for sulfonylurea herbicides (e.g., analogs of Trifloxysulfuron).

Experimental Protocol: Synthesis via Route A

Note: This protocol is a generalized procedure based on standard literature methods for 3-alkoxypyridin-2-amines.

Reagents:

-

2-Amino-3-hydroxypyridine (1.0 eq)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide), anhydrous

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (1.0 g, 9.08 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add Cesium Carbonate (5.9 g, 18.16 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the phenoxide anion.

-

Alkylation: Cool the mixture to 0°C. Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.3 g, 9.99 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: 193.1 [M+H]+).

-

Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash the organic layer with brine, dry over

, and concentrate under vacuum. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the title compound as an off-white solid.

Handling & Safety Data

-

Hazard Classification: Irritant (Skin/Eye). Potentially toxic if swallowed (typical for aminopyridines).[3]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation of the amine.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 28981902, 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine. [Link]

- Synthetic Methodology (Alkylation): Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

-

Medicinal Chemistry Application (Fluorine Effect): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- Related Herbicide Synthesis: Tice, C. M. (2001). Selecting the right compounds for screening: does Lipinski's Rule of 5 for pharmaceuticals apply to agrochemicals? Pest Management Science, 57(1), 3-16. (Context on trifluoroethoxy scaffolds in agrochemicals).

Sources

- 1. 1037160-20-5,3-(2,2,2-Trifluoroethoxy)pyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

Physicochemical Profiling of Fluorinated Aminopyridine Derivatives: A Technical Guide

Executive Summary

The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, ion channel blockers, and PET radiotracers. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—a "magic methyl" bioisostere—profoundly alters the physicochemical landscape of these derivatives.

This guide provides a technical deep-dive into the fluorinated aminopyridine class. It moves beyond basic descriptions to analyze the causality between fluorination patterns and physicochemical outcomes (pKa, LogD, metabolic stability). It includes self-validating experimental protocols and authoritative case studies to support rational drug design.

Part 1: The Fluorine Effect on the Aminopyridine Scaffold

Electronic Modulation and Basicity (pKa)

The basicity of the pyridine nitrogen (N1) is the primary determinant of solubility and protein binding. The aminopyridine system typically presents a pKa between 6.0 and 9.0, depending on the amino substitution.

-

The Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (Paulding scale 3.98). When attached to the pyridine ring, it exerts a strong electron-withdrawing inductive effect (

). -

Positional Causality:

-

2-Fluoro / 6-Fluoro (Ortho to N1): The inductive effect is maximized due to proximity, significantly lowering the pKa of N1. This reduces the fraction of ionized drug at physiological pH (7.4), potentially increasing membrane permeability but decreasing aqueous solubility.

-

3-Fluoro (Meta to N1): The effect is attenuated but still significant.

-

-

Resonance Effects (+R): While fluorine is inductively withdrawing, it is a resonance donor. In aminopyridines, however, the inductive withdrawal dominates the basicity profile of the ring nitrogen.

Table 1: Comparative Physicochemical Shifts in Aminopyridines Data generalized from structure-property relationship (SPR) trends [1, 2].

| Derivative | Approx. pKa (N1) | Metabolic Liability | |

| 4-Aminopyridine (4-AP) | 9.1 | Reference | High (N-oxidation, Ring oxidation) |

| 3-Fluoro-4-aminopyridine | ~7.6 | +0.2 to +0.4 | Reduced (Blocked 3-position) |

| 2-Fluoro-4-aminopyridine | ~5.5 | +0.4 to +0.6 | High (Reduced N1 basicity) |

| 2,6-Difluoro-4-aminopyridine | < 4.0 | +0.8 to +1.0 | Very High (Lipophilic, Neutral at pH 7.4) |

Lipophilicity (LogP vs. LogD)

Fluorination typically increases lipophilicity due to the low polarizability of the C-F bond (increasing the hydrophobic surface area).

-

LogP (Intrinsic): Always increases with fluorination.

-

LogD (Distribution at pH 7.4): This is the critical parameter. Because fluorine lowers pKa, it can shift the molecule from a protonated (cationic) state to a neutral state at physiological pH.

-

Scenario: If a non-fluorinated amine (pKa 9.0) is 97% ionized at pH 7.4, it is hydrophilic. Introducing fluorine might drop pKa to 7.0, making it ~28% ionized. The LogD will drastically increase , far more than the intrinsic C-F lipophilicity contribution would predict.

-

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing metabolically labile C-H bonds with C-F blocks oxidative metabolism (e.g., by Cytochrome P450s) at that specific site. Furthermore, the electron-deficient ring is less susceptible to electrophilic attack by metabolic enzymes [3].

Part 2: Visualization of Structure-Property Relationships

The following diagram illustrates the causal flow from structural modification to ADME outcome.

Figure 1: Causal pathway linking fluorination of the aminopyridine scaffold to macroscopic ADME properties.

Part 3: Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols utilize internal validation steps.

Protocol A: Potentiometric Determination of pKa and LogP

Rationale: Spectrophotometric methods may fail if the chromophore does not change significantly upon ionization. Potentiometry is the "gold standard" for aminopyridines.

Equipment: Sirius T3 or equivalent potentiometric titrator.

Workflow:

-

System Calibration: Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01). Validation: Slope must be >98% theoretical Nernstian response.

-

Sample Preparation: Dissolve 1–3 mg of the fluorinated aminopyridine in 1.5 mL of 0.15 M KCl (ionic strength adjustor).

-

Acid-Base Titration (pKa):

-

Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Perform in triplicate.

-

Validation: The difference between triplicate pKa values must be < 0.03 units.

-

-

Dual-Phase Titration (LogP):

-

Add octanol to the titration vessel (water:octanol ratios of 1:1, 1:10, 1:100 depending on expected LogP).

-

Titrate across the pKa range. The shift in the apparent pKa (pKa') relative to the aqueous pKa allows calculation of LogP [4].

-

Validation: The calculated LogP must be consistent across different water:octanol ratios.

-

Protocol B: Microsomal Metabolic Stability Assay

Rationale: Determines the intrinsic clearance (

Reagents: Pooled Liver Microsomes (human/rat), NADPH regenerating system, Phosphate buffer (pH 7.4).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final protein conc) with test compound (1 µM) in buffer at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope -

Self-Validation: Include a positive control (e.g., Verapamil, high clearance) and a negative control (e.g., Warfarin, low clearance) in every run. Results are valid only if controls fall within historical ranges (±20%).

Part 4: Synthetic Methodologies

Synthesizing fluorinated aminopyridines presents unique challenges due to the deactivated nature of the pyridine ring.

Direct Fluorination of N-Oxides

Direct electrophilic fluorination of pyridine is difficult. A proven workaround involves the N-oxide intermediate [5].

-

Oxidation: Convert 4-nitropyridine to 4-nitropyridine-N-oxide using mCPBA.

-

Fluorination: React with a nucleophilic fluoride source or electrophilic fluorinating agent depending on activation. Note: Recent methods use AgF2 or Selectfluor for direct C-H fluorination.

-

Reduction: Reduce the N-oxide and the nitro group (if present) to yield the fluorinated aminopyridine.

Halogen Exchange (Halex)

For 2-fluoro derivatives:

-

Start with 2-chloro-4-aminopyridine.

-

Perform Halex reaction using KF/18-crown-6 in sulfolane at elevated temperatures (150°C+).

-

Validation: Monitor conversion via 19F-NMR (characteristic shift ~ -70 ppm for 2-F-pyridine).

Part 5: Case Studies in Drug Discovery

Case Study 1: [18F]3-Fluoro-4-aminopyridine (MS Tracer)

Context: 4-Aminopyridine (4-AP) is used to improve walking in Multiple Sclerosis (MS) patients.[1] To image demyelinated axons, a PET tracer was required.[2] Innovation: Researchers developed [18F]3-fluoro-4-aminopyridine.[1][3] Physicochemical Impact:

-

Binding: The 3-fluoro substitution did not disrupt binding to voltage-gated potassium channels (

) compared to native 4-AP. -

Permeability: The slight increase in lipophilicity allowed sufficient blood-brain barrier (BBB) penetration.

-

Result: This compound serves as a highly specific marker for demyelination in vivo [6].

Case Study 2: Kinase Inhibitors (General Application)

In the development of inhibitors like Vemurafenib or Ibrutinib , fluorinated pyridine/pyrimidine moieties are frequently employed.

-

Mechanism: Fluorination of the aminopyridine core often modulates the donor/acceptor strength of the amino group, refining the H-bond network within the kinase ATP-binding pocket.

-

Outcome: Enhanced potency and selectivity, coupled with extended half-life due to metabolic blocking of the electron-rich aromatic ring [7].

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal. Link

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

-

Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Link

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Link

-

Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. Link

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents [patents.google.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Precision Functionalization of 3-Substituted 2-Aminopyridines: A Technical Guide for Drug Discovery

Topic: Precision Functionalization of 3-Substituted 2-Aminopyridines Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ribociclib). Its capacity to form a bidentate hydrogen-bonding motif with the kinase hinge region makes it indispensable. However, the 3-position represents a synthetic bottleneck. While the 5-position is electronically activated for electrophilic aromatic substitution (SEAr), the 3-position is deactivated and sterically sensitive.

This guide moves beyond standard textbook chemistry to address the regioselective functionalization of the C3 position . We analyze the structural causality of this scaffold's efficacy and provide a self-validating, advanced protocol for C3-halogenation using Zincke imine intermediates —a method that overcomes the inherent electronic bias of the pyridine ring.

Structural Biology & SAR: The "Hinge Binder" Logic

The Donor-Acceptor Motif

The 2-aminopyridine core functions primarily as a hinge binder in ATP-competitive kinase inhibitors.

-

Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the hinge region.

-

Donor: The exocyclic 2-amino group (N2) donates a hydrogen to the backbone carbonyl oxygen.

The Critical Role of the C3-Substituent

The substituent at the 3-position is not merely decorative; it is often the selectivity filter .

-

Conformational Lock: A C3-substituent forces the adjacent C2-amino group out of planarity or locks the biaryl conformation relative to the core, reducing the entropic penalty of binding.

-

Gatekeeper Interaction: In Crizotinib, the C3-alkoxy group projects into a hydrophobic pocket, interacting with the gatekeeper residue and providing selectivity for ALK/c-Met over other kinases.

Visualization: Kinase Binding Topology

The following diagram illustrates the logical interaction network of the scaffold within the ATP-binding pocket.

Figure 1: Interaction logic of the 2-aminopyridine scaffold within the kinase ATP-binding pocket. The C3-substituent is critical for both conformation and selectivity.

Synthetic Methodologies: Overcoming Electronic Bias

The Challenge

Electrophilic substitution on 2-aminopyridine occurs preferentially at the C5 position (para to the amino group). Direct halogenation at C3 usually requires blocking the C5 position or using forcing conditions that degrade yield.

Comparative Analysis of Methods

| Methodology | Mechanism | C3 Selectivity | Yield | Utility |

| Direct Halogenation | SEAr (Electrophilic) | Low (Favors C5) | 30-50% | Limited to simple substrates. |

| Lithiation (Directed) | DoM (Ortho-lithiation) | High | 40-60% | Requires protecting groups; functional group intolerance. |

| Zincke Imine (Recommended) | Ring Opening/Closing | Very High | 70-90% | Best for late-stage functionalization. |

| Rh(III) C-H Activation | Chelation Assisted | High | 60-80% | Excellent for coupling with diazo esters. |

Advanced Protocol: Zincke Imine-Mediated C3-Halogenation[1][2][3]

This protocol is selected for its high fidelity in installing halogens (I, Br, Cl) specifically at the C3 position, bypassing the C5 electronic bias. It utilizes a "ring-opening/ring-closing" strategy.[1][2][3]

Mechanism of Action

-

Activation: The pyridine is activated as a Zincke salt (N-dinitrophenyl or similar).

-

Ring Opening: An amine opens the ring to form an acyclic Zincke Imine .

-

Halogenation: The acyclic triene is electron-rich. Counter-intuitively, the C3 position (now part of the conjugated chain) becomes the most nucleophilic site for N-halosuccinimides.

-

Recyclization: Heating with ammonium acetate reforms the aromatic pyridine ring, locking the halogen at C3.

Experimental Workflow (Step-by-Step)

Reagents:

-

Substrate: 2-substituted pyridine (or 2-aminopyridine precursor).

-

Activator: 2,4-Dinitrochlorobenzene.

-

Ring Opener: N-Methylbenzylamine or Dimethylamine.

-

Halogen Source: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).[1]

-

Cyclization Agent: Ammonium Acetate (

).

Protocol:

-

Zincke Salt Formation:

-

Dissolve the pyridine substrate (1.0 equiv) in acetone.

-

Add 2,4-dinitrochlorobenzene (1.0 equiv) and heat to reflux for 12 hours.

-

Checkpoint: Precipitation of the salt indicates success. Filter and wash with cold ether.

-

-

Imine Generation (Ring Opening):

-

Suspend the salt in EtOH.[4] Add the secondary amine (e.g., dimethylamine, 2.0 equiv).

-

Stir at RT for 2 hours. The solution will turn deep red/orange (characteristic of the acyclic conjugated system).

-

Expert Insight: The color change is your visual validation of ring opening.

-

-

Regioselective Halogenation:

-

Cool the Zincke imine solution to 0°C.

-

Add NIS (1.1 equiv) portion-wise. Stir for 30 mins.

-

Causality: The acyclic intermediate's HOMO coefficients favor electrophilic attack at the carbon corresponding to the original C3 position.

-

-

Recyclization (The "Lock"):

-

Add solid

(5.0 equiv) directly to the reaction mixture. -

Heat to 80°C for 3-4 hours in a sealed tube.

-

Observation: The deep red color will fade as the aromaticity is restored.

-

-

Workup:

-

Remove solvent in vacuo. Partition residue between EtOAc and water.

-

Purify via flash chromatography (Hexane/EtOAc).[4]

-

Process Visualization

Figure 2: The Zincke Imine pathway transforms the pyridine into an acyclic alkene to alter regioselectivity rules, allowing precise C3 halogenation.

Case Study: Crizotinib Synthesis

Crizotinib (Pfizer) exemplifies the necessity of C3 functionalization.

-

Structure: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.[5][6][7][8]

-

Synthetic Route: The synthesis typically involves a 3-hydroxy-2-nitropyridine intermediate.

-

Alkylation: The C3-hydroxyl group is alkylated via a Mitsunobu reaction with the chiral alcohol.

-

Reduction: The 2-nitro group is reduced to the 2-amino group.

-

Coupling: The C5 position is brominated and then coupled via Suzuki reaction to the pyrazole moiety.

-

Note: While Crizotinib uses a starting material with the oxygen already at C3, the Zincke method described above allows researchers to install halogens at C3 on complex cores that lack pre-existing functionality, opening new chemical space for Suzuki/Buchwald couplings at this difficult position.

References

-

Zincke Imine Halogenation: Medieval, J. et al. "Halogenation of the 3-position of pyridines through Zincke imine intermediates."[9] Nature, 2022.

-

Crizotinib Discovery: Cui, J. J. et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011.[10]

-

Rh(III) C-H Activation: Ellman, J. A. et al. "Rhodium(III)-Catalyzed C-H Functionalization of 2-Aminopyridines."[11] Chemical Reviews, 2019.

-

Kinase Binding Modes: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. pfizermedical.com [pfizermedical.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. rcsb.org [rcsb.org]

- 11. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine Scaffolds

This guide provides an in-depth technical analysis of the metabolic stability of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine scaffolds. It is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds where oxidative liability or rapid clearance is a bottleneck.

Executive Summary

The 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine scaffold represents a strategic structural modification in medicinal chemistry, primarily utilized to enhance metabolic stability and modulate physicochemical properties of kinase inhibitors and GPCR ligands. By incorporating a trifluoroethoxy group at the 3-position of the 2-aminopyridine core, researchers can effectively block metabolic "soft spots" associated with O-dealkylation and reduce the electron density of the pyridine ring, thereby mitigating oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide details the mechanistic basis for this stability, provides comparative structure-activity relationship (SAR) insights, and outlines validated experimental protocols for assessing the metabolic fate of this scaffold.

Structural & Physicochemical Analysis[1][2]

The Metabolic Liability of Alkoxypyridines

Unsubstituted 3-alkoxypyridin-2-amines (e.g., methoxy or ethoxy analogs) are frequently employed as hydrogen bond acceptors/donors in drug design.[1] However, they suffer from two primary metabolic liabilities:

-

O-Dealkylation: CYP450 enzymes (typically CYP3A4 or CYP2D6) rapidly oxidize the

-carbon of the alkoxy group, leading to hemiacetal formation and subsequent cleavage to the phenol (3-hydroxypyridin-2-amine). -

Ring Oxidation: The electron-rich nature of the di-substituted pyridine ring makes it susceptible to N-oxidation or epoxidation.

The Trifluoroethoxy Solution

Replacing the alkyl group with a 2,2,2-trifluoroethyl moiety introduces profound electronic and steric changes:

-

Bond Strength: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), rendering the terminal carbon impervious to hydrogen atom abstraction (HAT).

-

Electronic Deactivation: The strongly electron-withdrawing

group (Hammett -

pKa Modulation: The inductive effect lowers the pKa of the exocyclic amine and the pyridine nitrogen, reducing the likelihood of N-glucuronidation and N-oxidation.

| Property | 3-Methoxypyridin-2-amine | 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine | Impact on Stability |

| Lipophilicity (cLogP) | ~0.5 | ~1.4 | Increases binding affinity; may alter clearance route. |

| Electronic Nature | Electron-Rich | Electron-Deficient | Reduces oxidative susceptibility. |

| Metabolic Soft Spot | O-Methyl (High Liability) | Blocked (High Stability) | Prevents O-dealkylation. |

| pKa (Pyridine N) | ~6.5 | ~3.5 - 4.5 | Reduces N-oxide formation. |

Metabolic Pathways & Mechanisms[1][4]

The following diagram illustrates the metabolic blockade provided by the trifluoroethoxy group compared to a standard ethoxy scaffold.

Figure 1: Comparative metabolic fate of ethoxy vs. trifluoroethoxy pyridine scaffolds. The

Phase I Metabolism (Oxidative)

-

O-Dealkylation Blockade: The absence of abstractable hydrogen atoms on the terminal carbon of the trifluoroethoxy group completely shuts down O-dealkylation. The methylene group (

) is flanked by the electron-withdrawing oxygen and the -

Aromatic Hydroxylation: While the pyridine ring is deactivated, hydroxylation at the 5- or 6-position is theoretically possible but kinetically disfavored compared to electron-rich analogs.

Phase II Metabolism (Conjugation)

-

Glucuronidation: The primary amine at the 2-position remains a potential site for N-glucuronidation by UGT enzymes. However, the reduced basicity (nucleophilicity) caused by the ortho-trifluoroethoxy group often decreases the rate of this conjugation compared to non-fluorinated analogs.

Experimental Protocols

To validate the stability of this scaffold in your specific drug candidate, use the following standardized assays.

In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance (

Materials:

-

Test Compound (10 mM DMSO stock)

-

Pooled Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

) -

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

-

Pre-incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein conc.) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis:

Plot

Metabolite Identification (MetID)

If clearance is observed, identify the "soft spot" to confirm if the trifluoroethoxy group is stable.

Workflow:

-

Incubate compound (10 µM) with microsomes for 60 minutes (high concentration ensures sufficient metabolite formation).

-

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Search Triggers:

-

Parent:

-

O-Dealkylation: Loss of

(Mass shift: -99 Da). Note: If this is absent, the scaffold is working. -

N-Oxidation:

Da. -

Glucuronidation:

Da.

-

Synthesis of the Scaffold

The synthesis of 3-(2,2,2-trifluoroethoxy)pyridin-2-amine requires bypassing the poor nucleophilicity of trifluoroethanol.

Figure 2: Synthetic route to the target scaffold.

Key Synthetic Step (Ether Formation): Direct displacement of a halide with trifluoroethoxide is difficult due to the low nucleophilicity of the fluorinated alcohol. A more robust method involves the diazotization of 3-amino-2-chloropyridine in the presence of 2,2,2-trifluoroethanol. The diazonium salt intermediate undergoes substitution by the solvent (trifluoroethanol) to yield the ether.

References

-

Metabolic Stability of Fluorinated Molecules: Trombley, T., & Altman, R. (2026).[3][4] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[3] [Link]

-

Trifluoroethoxy as a Bioisostere: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

- Synthesis of Trifluoroethoxy Pyridines: Luo, Y., et al. (2004). Synthesis and herbicidal activity of 2-pyridinesulfonamide derivatives. Journal of Fluorine Chemistry. (Adapted from general synthesis of trifluoroethoxy-pyridines).

-

Metabolic Liability of 3-Alkoxypyridines: Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-7609.[1] [Link]

-

Microsomal Stability Protocol: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] Chapter 22: Metabolic Stability.

Sources

- 1. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrogen bond donor/acceptor profile of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

An In-Depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Abstract: This technical guide provides a comprehensive analysis of the hydrogen bond (H-bond) donor and acceptor characteristics of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. Understanding the H-bond profile is critical for predicting molecular interactions that govern solubility, membrane permeability, and target binding affinity. This document synthesizes theoretical principles with computational and experimental methodologies to build a complete profile of the molecule's key interaction sites. We will explore the electronic effects of the 2-amino and 3-trifluoroethoxy substituents on the pyridine core, detailing how they modulate the strength of each potential donor and acceptor site. This guide provides researchers and drug development professionals with actionable insights and validated protocols for characterizing this and structurally related molecules.

Introduction to the Significance of Hydrogen Bonding

In the landscape of drug design, the hydrogen bond is a paramount non-covalent interaction, steering the principles of molecular recognition.[1] The ability of a drug candidate to form directional H-bonds with its biological target is often a decisive factor in its potency and selectivity. Conversely, the interactions with solvent molecules, particularly water, dictate crucial physicochemical properties such as solubility and permeability. An imbalance or mischaracterization of a molecule's H-bond donor and acceptor capacity can derail an otherwise promising development program.[1]

The subject of this guide, 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine (CAS 1037160-20-5)[2][3], presents a compelling case study. It combines the well-characterized 2-aminopyridine motif, known for its distinct H-bonding capabilities[4][5][6], with a trifluoroethoxy substituent. The potent inductive effect of the trifluoromethyl group introduces significant electronic perturbations, creating a nuanced H-bond profile that warrants detailed investigation. This guide aims to deconstruct the molecule's H-bond potential site by site, offering a robust framework for both prediction and experimental validation.

Molecular Structure and Putative H-Bonding Sites

The foundation of any H-bond analysis is the molecule's chemical structure. 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine possesses several functional groups capable of participating in hydrogen bonding.

-

Hydrogen Bond Donors (HBD):

-

Amine Group (-NH₂): The two protons on the primary amine at the C2 position are the principal H-bond donors.

-

-

Hydrogen Bond Acceptors (HBA):

-

Pyridine Ring Nitrogen (N1): The lone pair of electrons on the sp²-hybridized nitrogen within the aromatic ring is a primary H-bond acceptor site.[7]

-

Amine Group Nitrogen (N2): The lone pair on the exocyclic amine nitrogen can also function as an H-bond acceptor.

-

Ether Oxygen (-O-): The oxygen atom of the trifluoroethoxy group possesses two lone pairs, presenting another potential acceptor site.

-

Fluorine Atoms (-CF₃): The three fluorine atoms are considered very weak H-bond acceptors, typically engaging in interactions that are on the borderline of conventional hydrogen bonds.

-

The diagram below visualizes these potential interaction sites.

Caption: Potential H-bond donor and acceptor sites.

Theoretical and Computational Analysis

Before proceeding to experimental validation, computational methods provide a powerful, cost-effective means to predict and rationalize the H-bond profile.[8]

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a fundamental tool that visualizes the electrostatic landscape of a molecule. Regions of negative potential (typically colored red or orange) correspond to electron-rich areas with high H-bond acceptor potential, while regions of positive potential (blue) are electron-poor and indicate H-bond donor sites.

For 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine, an MEP calculation would be expected to reveal:

-

A strong region of negative potential around the pyridine ring nitrogen (N1), indicating a potent HBA site. The electron-donating effect of the 2-amino group enhances this feature.

-

A strong region of positive potential localized on the hydrogens of the 2-amino group, confirming their role as the primary HBDs.

-

A significantly diminished region of negative potential around the ether oxygen. The powerful electron-withdrawing effect of the adjacent trifluoromethyl group pulls electron density away from the oxygen, drastically reducing its H-bond acceptor strength.[9][10]

-

Minimal negative potential on the fluorine atoms, consistent with their status as very weak acceptors.

Quantitative Prediction of H-Bond Strength

To move beyond qualitative descriptions, computational workflows can predict quantitative descriptors of H-bond strength, such as hydrogen bond acidity (pKα) and basicity (pKBHX).[11] These calculations, often employing Density Functional Theory (DFT), provide numerical values that correlate with experimental measurements.[12]

| Site | Role | Predicted Relative Strength | Rationale |

| -NH₂ Protons | Donor | Strong | The primary amine acts as a classic H-bond donor. |

| Pyridine N (N1) | Acceptor | Strong | The endocyclic nitrogen is a strong acceptor, its basicity enhanced by the electron-donating 2-amino group. |

| Ether O | Acceptor | Very Weak | Strength is severely attenuated by the strong inductive electron-withdrawing effect of the -CF₃ group.[10] |

| Amine N | Acceptor | Weak | Less basic than the pyridine nitrogen and sterically more hindered. Can act as both donor and acceptor.[13] |

| Fluorine Atoms | Acceptor | Negligible | Fluorine is highly electronegative but a poor H-bond acceptor in this context. |

Workflow for Computational H-Bond Analysis

The following diagram outlines a robust, self-validating workflow for the computational characterization of the molecule's H-bond properties.

Caption: Black-box workflow for computational H-bond prediction.[11]

Experimental Characterization and Validation

Computational predictions require experimental validation. A suite of spectroscopic and analytical techniques can provide definitive, quantitative data on the H-bond profile.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the -NH₂ protons is highly sensitive to their H-bonding environment. In a non-H-bonding solvent like CDCl₃, they will appear at a certain chemical shift. Upon addition of an H-bond accepting solvent like DMSO-d₆, a significant downfield shift is expected, confirming their donor character.

-

³¹P NMR Titration: A highly effective method to quantify H-bond donor acidity involves using a phosphine oxide probe, such as triethylphosphine oxide (TEPO).[12] Complexation of the -NH₂ donor with TEPO results in a downfield shift of the ³¹P signal. The magnitude of this shift correlates directly with the H-bond strength.[12]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Hydrogen bonding weakens the covalent N-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift").[14] By comparing the N-H stretching vibrations in an inert solvent (e.g., hexane) with those in an H-bond accepting solvent (e.g., THF), the donor capacity can be assessed. The magnitude of the red shift is proportional to the H-bond enthalpy.[5]

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous evidence of hydrogen bonding in the solid state.[15] It allows for the precise measurement of bond lengths and angles between donor and acceptor atoms. For a strong N-H···N or N-H···O hydrogen bond, the H···Acceptor distance is typically in the range of 1.6 to 2.0 Å, and the Donor-H···Acceptor angle is ideally close to 180°.[14] Analysis of crystal structures of this molecule or its co-crystals would reveal its preferred intermolecular interaction motifs.

Detailed Protocol: ³¹P NMR Titration with TEPO

This protocol provides a step-by-step method for quantifying the H-bond donor strength (acidity) of the -NH₂ group.

-

Preparation:

-

Prepare a stock solution of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine at a known concentration (e.g., 0.1 M) in a non-polar, non-H-bonding solvent (e.g., CCl₄ or toluene-d₈).

-

Prepare a stock solution of triethylphosphine oxide (TEPO) at a higher concentration (e.g., 1.0 M) in the same solvent.

-

-

Initial Measurement:

-

Acquire a ³¹P NMR spectrum of a solution containing only TEPO (e.g., 0.05 M) to establish its reference chemical shift (δ_free).

-

-

Titration:

-

To a fresh NMR tube containing the molecule of interest (0.1 M), add a small, known amount of the TEPO stock solution to achieve a specific molar ratio (e.g., 0.2 equivalents).

-

Acquire a ³¹P NMR spectrum and record the new chemical shift (δ_obs).

-

Repeat the addition of TEPO in increments (e.g., 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents), acquiring a spectrum at each step until the chemical shift no longer changes significantly, indicating saturation (δ_complex).

-

-

Data Analysis:

-

Calculate the change in chemical shift (Δδ = δ_obs - δ_free) at each titration point.

-

The association constant (K_a) and the shift of the fully complexed state (Δδ_max = δ_complex - δ_free) can be determined by fitting the titration data to a 1:1 binding isotherm. This provides a quantitative measure of the H-bond acidity.[12]

-

Synthesis of the H-Bonding Profile

By integrating the theoretical and experimental evidence, we can construct a definitive H-bond profile for 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine.

-

Primary Donor Site: The exocyclic amine (-NH₂) is the sole and potent H-bond donor. Its strength is typical for an aromatic amine, making it readily available for interactions with biological acceptors like carboxylates, phosphates, or backbone carbonyls.

-

Primary Acceptor Site: The pyridine ring nitrogen (N1) is the strongest and most accessible H-bond acceptor. Its basicity is bolstered by the resonance effect of the 2-amino group, making it a prime site for interaction with donor groups like hydroxyls or amides from a target protein or solvent.

-

Negligible Acceptor Sites: The ether oxygen and the fluorine atoms are exceptionally poor H-bond acceptors. The powerful inductive effect of the trifluoromethyl group polarizes the C-F and C-O bonds, sequestering electron density away from the oxygen and making it a very weak Lewis base.[10][16] This is a critical feature, as it removes potential "non-productive" H-bonding interactions that could lead to poor desolvation penalties during ligand binding.

-

Intramolecular Considerations: There is a potential for a weak intramolecular H-bond between one of the amine protons and the ether oxygen, forming a five-membered ring. This would stabilize a specific planar conformation of the molecule and could reduce the H-bond donor capacity of one N-H bond, a factor that can be probed by comparing computational energies of different conformers and by variable temperature NMR studies.

Implications for Drug Development and Medicinal Chemistry

The defined H-bond profile of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine has significant strategic implications:

-

Target Recognition: The molecule presents a clear, unambiguous interaction pattern: a strong donor group paired with a strong acceptor group in a fixed spatial relationship. This "bidentate" character is ideal for engaging a complementary pair of acceptor/donor sites on a biological target, potentially leading to high-affinity binding.

-

Selectivity: The lack of H-bond acceptor strength at the trifluoroethoxy group is a key advantage. In medicinal chemistry, eliminating "redundant" H-bond donors or acceptors is a common strategy to improve properties like permeability and reduce off-target effects.[1] This molecule has an intrinsically "clean" profile, focusing its interaction potential on the aminopyridine core.

-

Physicochemical Properties: The presence of both a strong donor and acceptor suggests good aqueous solubility. The trifluoromethyl group, while reducing the basicity of the ether oxygen, increases the molecule's lipophilicity, which can be beneficial for membrane permeability. The overall profile suggests a favorable balance for oral bioavailability.

Conclusion

The hydrogen bond profile of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is dominated by the 2-aminopyridine core. The amine group serves as a potent H-bond donor, while the pyridine ring nitrogen acts as the primary H-bond acceptor. A key feature, driven by the strong inductive effect of the trifluoromethyl group, is the deactivation of the ether oxygen as a hydrogen bond acceptor. This creates a molecule with a focused and predictable set of intermolecular interaction sites. This comprehensive understanding, derived from a synergistic application of computational modeling and experimental validation, provides a solid foundation for the rational design of novel therapeutics based on this chemical scaffold.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Page loading... [guidechem.com]

- 3. 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and hydrogen bonding of 2-aminopyridine·(H2O) (n = 1, 2) studied by infrared ion depletion spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. global-sci.com [global-sci.com]

- 9. Inductive Effects on Intramolecular Hydrogen Bond Strength: An Investigation of the Effect of an Electron-Withdrawing CF3 Group Adjacent to an Alcohol Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength | Rowan [rowansci.com]

- 12. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

- 19. roaldhoffmann.com [roaldhoffmann.com]

- 20. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. s3.smu.edu [s3.smu.edu]

- 22. mdpi.com [mdpi.com]

- 23. Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Relative Cooperative Effects of Non-Covalent Interactions on Hydrogen Bonds in Model Y…HCN/HNC…XF Trimers (Y = FB, OC, N2, CO, BF; XF = HF, LiF, BeF2, BF3, ClF, PH2F, SF2, SiH3F) [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 28. 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 72617-82-4 [chemicalbook.com]

Methodological & Application

Application Note: Strategic Utilization of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine in Heterocyclic Synthesis

Abstract

This technical guide details the strategic application of 3-(2,2,2-trifluoroethoxy)pyridin-2-amine (CAS: Variable/Derivative specific) as a high-value building block in medicinal chemistry. Unlike standard aminopyridines, this scaffold incorporates a trifluoroethoxy motif at the 3-position, serving as a metabolically stable bioisostere for methoxy groups while modulating the pKa of the pyridine nitrogen. This note provides validated protocols for its conversion into 8-(2,2,2-trifluoroethoxy)imidazo[1,2-a]pyridines via multicomponent reactions and condensation pathways, offering a blueprint for developing kinase inhibitors and GPCR ligands with enhanced ADME profiles.

Part 1: Chemical Profile & Strategic Value

The "Fluorine Effect" in Drug Design

The 2,2,2-trifluoroethoxy group is not merely a lipophilic appendage; it is a strategic tool for multiparameter optimization.

-

Metabolic Shielding: The C–F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the CF3 group prevent oxidative O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for methoxy-substituted drugs.

-

Electronic Modulation: The oxygen atom donates electrons by resonance, while the trifluoroethyl group withdraws by induction. In the 3-position of a 2-aminopyridine, this unique push-pull effect lowers the basicity of the ring nitrogen compared to a methoxy analog, potentially reducing off-target hERG binding while maintaining hydrogen-bond accepting capability.

Structural Data

| Property | Value / Characteristic | Impact on Synthesis |

| Molecular Formula | C7H7F3N2O | Precursor for fused heterocycles |

| Nucleophilicity | Moderate | The 2-amino group remains nucleophilic, but the 3-alkoxy steric bulk may retard reaction rates slightly compared to unsubstituted analogs. |

| Solubility | Moderate (Organic) | Soluble in DCM, EtOAc, MeOH; limited water solubility. |

| pKa (Pyridine N) | ~5.5 - 6.0 (Est.) | Lower than 2-aminopyridine (6.86) due to inductive withdrawal of the fluorinated side chain. |

Part 2: Synthetic Utility & Workflows

The primary utility of 3-(2,2,2-trifluoroethoxy)pyridin-2-amine lies in its cyclization to form Imidazo[1,2-a]pyridines . Note that due to IUPAC numbering rules, the substituent at the 3-position of the starting material becomes the 8-position in the fused product.

Workflow Visualization: Decision Tree

The following diagram outlines the decision logic for selecting the appropriate cyclization pathway based on the desired substitution pattern.

Figure 1: Synthetic decision tree for generating diversity from the core scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Rapid synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine library. This is a "green" chemistry approach often performable without disparate purification steps.

Reagents:

-

Amine: 3-(2,2,2-trifluoroethoxy)pyridin-2-amine (1.0 equiv)

-

Aldehyde: Benzaldehyde derivative (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Ammonium Chloride (10 mol%)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for rate acceleration.

Step-by-Step Methodology:

-

Setup: In a 5 mL microwave vial or sealed tube, dissolve the aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

-

Activation: Add the catalyst (Sc(OTf)3, 25 mg) and stir at room temperature for 10 minutes to facilitate imine formation. Note: The solution may turn slightly yellow.

-

Addition: Add the isocyanide (1.1 mmol) in one portion.

-

Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (polar, near baseline) should disappear, replaced by a less polar fluorescent spot.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in DCM (10 mL) and wash with saturated NaHCO3 (10 mL).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes). Alternatively, many GBB products precipitate upon adding cold ether.

Mechanism Insight: The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde, followed by [4+1] cycloaddition with the isocyanide.[1] The 3-trifluoroethoxy group may sterically hinder the initial attack; therefore, using TFE as a solvent can accelerate the reaction via hydrogen-bond activation of the imine.

Protocol B: Condensation with α-Bromoacetophenones

Objective: Synthesis of the classic 2-aryl-imidazo[1,2-a]pyridine scaffold (Zolpidem-like core).

Reagents:

-

Amine: 3-(2,2,2-trifluoroethoxy)pyridin-2-amine (1.0 equiv)

-

Electrophile: 2-Bromoacetophenone (1.1 equiv)

-

Base: Sodium Bicarbonate (NaHCO3) (2.0 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Mixing: To a round-bottom flask equipped with a reflux condenser, add the aminopyridine (200 mg, ~1 mmol) and EtOH (5 mL).

-

Alkylation: Add 2-bromoacetophenone (1.1 mmol). Stir at room temperature for 30 minutes.

-

Cyclization: Add solid NaHCO3 (2.0 mmol) and heat the mixture to reflux (80°C) for 6–12 hours.

-

Why NaHCO3? It neutralizes the HBr generated during the reaction. Without base, the pyridine nitrogen becomes protonated, deactivating the nucleophile and stalling the reaction.

-

-

Completion Check: LC-MS should show the mass of [M+H]+ corresponding to (Amine + Ketone - H2O - HBr).

-

Isolation:

Part 4: Case Studies & Applications

Kinase Inhibitor Design (P2X3 / MAPK)

In the development of P2X3 antagonists, the imidazo[1,2-a]pyridine core is a privileged scaffold.

-

Challenge: Standard 8-methyl or 8-methoxy substituents often suffer from rapid metabolic oxidation.

-

Solution: Incorporating the 8-(2,2,2-trifluoroethoxy) moiety (derived from the 3-substituted starting material) maintains the steric bulk required to twist the core out of planarity with aryl substituents (improving selectivity) while blocking metabolism.

Pathway Visualization: Synthesis of a Fluorinated Core

The following diagram illustrates the synthesis of the building block itself, followed by its application.

Figure 2: Total synthesis workflow from commercial nitro-pyridines to the final bioactive scaffold.

References

-

General Synthesis of Imidazo[1,2-a]pyridines

- Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

-

The Groebke-Blackburn-Bienaymé Reaction

- Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.

-

Medicinal Chemistry of the Trifluoroethoxy Group

-

Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

-

Metabolic Stability of Fluorinated Ethers

-

Hagmann, W. K. (2008).[5] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

-

Synthesis of 2-Amino-3-alkoxypyridines (Analogous Protocols)

- Organic Syntheses, Coll. Vol. 10, p. 11 (2004).

Sources

Reaction conditions for nucleophilic substitution on 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Application Note: Strategic Nucleophilic Substitutions Involving 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Executive Summary

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a high-value "privileged scaffold" in medicinal chemistry. The 2,2,2-trifluoroethoxy group serves as a lipophilic, metabolically stable bioisostere for alkoxy groups, often improving blood-brain barrier (BBB) penetration and metabolic half-life.

This Application Note addresses the nucleophilic substitution landscape for this molecule. Because the phrasing "substitution on [molecule]" is chemically ambiguous, this guide covers the two critical workflows required by researchers:

-

Synthesis via Nucleophilic Substitution: How to install the trifluoroethoxy group onto the pyridine core (

and -

Functionalization via Nucleophilic Substitution: How to displace the 2-amino group (via diazotization) to install nucleophiles like halides (Sandmeyer reaction), enabling further coupling.

Mechanistic Analysis & Reaction Strategy

The Reactivity Paradox

The pyridine ring in 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is electron-rich due to the strong resonance donation of the 2-amino group (

-

Direct

: The ring is deactivated towards direct nucleophilic aromatic substitution. You cannot simply displace the amino group or the ether with a nucleophile under standard conditions. -

The Solution (Diazotization): To perform nucleophilic substitution on this molecule, the amino group must first be converted into a diazonium salt (

). This transforms a poor leaving group (

Strategic Pathways Diagram

The following flowchart illustrates the synthesis of the core and its subsequent functionalization.

Figure 1: Strategic pathways for the synthesis and functionalization of the 3-(2,2,2-trifluoroethoxy)pyridin-2-amine scaffold.

Protocol A: Synthesis of the Scaffold (O-Alkylation)

Context: This is the most reliable laboratory-scale method. It relies on nucleophilic substitution at the alkyl carbon of the trifluoroethyl group (

Reagents:

-

Substrate: 2-Amino-3-hydroxypyridine (CAS: 16867-03-1).

-

Electrophile: 2,2,2-Trifluoroethyl triflate (prepared in situ or commercial) OR 2,2,2-Trifluoroethyl iodide.

-

Base: Cesium Carbonate (

). -

Solvent: DMF or NMP (Polar aprotic is essential).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-amino-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (

). -

Deprotonation: Add

(1.5 equiv). Stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide forms. -

Alkylation:

-

Option 1 (Triflate - Faster): Dropwise add 2,2,2-trifluoroethyl triflate (1.2 equiv) at 0°C. Allow to warm to RT.

-

Option 2 (Iodide - Slower): Add 2,2,2-trifluoroethyl iodide (1.5 equiv) and heat to 60-80°C.

-

-

Monitoring: Monitor by LC-MS. The product is distinct by the appearance of the trifluoroethyl pattern and mass shift (+82 Da).

-

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over

.[1][2] -

Purification: Flash chromatography (

). Note: The amino group makes the product basic; add 1%

Protocol B: Functionalization via Nucleophilic Substitution (The Sandmeyer)

Context: If you possess 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine and need to perform a substitution on it, the goal is typically to replace the

Mechanism: Radical-Nucleophilic Aromatic Substitution (

Reagents:

-

Substrate: 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine.

-

Nitrite Source: tert-Butyl Nitrite (

) - Preferred over -

Nucleophile/Catalyst: Copper(II) Chloride (

) or Copper(II) Bromide ( -

Solvent: Acetonitrile (

).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and nitrogen inlet.

-

Solvation: Dissolve the copper halide (

for chloro, -

Addition: Add

(1.5 equiv) to the copper solution. -

Reaction: Add the pyridine substrate (1.0 equiv) portion-wise or as a solution in MeCN over 10 minutes.

-

Observation: Gas evolution (

) will occur immediately. This confirms the diazonium formation and displacement.

-

-

Completion: Stir at 60-65°C for 1-2 hours. Monitor by TLC/LC-MS. The polar amine spot will disappear, replaced by a less polar halide spot.

-

Quench: Cool to RT. Pour into 20% aqueous HCl (to decompose copper salts) and extract with

or EtOAc. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data: Reaction Conditions

| Parameter | Protocol A (Synthesis via O-Alkylation) | Protocol B (Substitution of Amine) |

| Reaction Type | Sandmeyer (Aromatic Substitution) | |

| Key Intermediate | Pyridin-3-olate anion | Pyridin-2-diazonium cation |

| Temperature | 25°C (Triflate) / 80°C (Iodide) | 60–65°C |

| Time | 2–4 Hours | 1–2 Hours |

| Yield (Typical) | 75–85% | 60–75% |

| Critical Factor | Anhydrous conditions (Triflate sensitivity) | Control of |

Troubleshooting & Critical Parameters

-

Regioselectivity (Protocol A): Alkylation at the Ring Nitrogen (N-alkylation) vs. Oxygen (O-alkylation) is a risk.

-

Solution: Use

in DMF. The "Hard-Soft Acid Base" (HSAB) principle favors O-alkylation with hard electrophiles like triflates/tosylates on the harder oxygen center.

-

-

Diazo Stability (Protocol B): The intermediate diazonium salt is unstable.

-

Solution: Do not isolate the diazonium salt. Use the "one-pot" non-aqueous method described (

in MeCN). It is safer and higher yielding than aqueous

-

-

Purification:

-

The trifluoroethoxy group adds significant lipophilicity compared to a methoxy group. Expect the product to elute faster (higher

) than non-fluorinated analogs.

-

References

-

Synthesis of Trifluoroethoxy-pyridines: Journal of Heterocyclic Chemistry, "Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide." (2010).

- General Sandmeyer Protocols:Organic Syntheses, Coll. Vol. 3, p. 185 (1955); Vol. 24, p. 22 (1944).

-

Non-Aqueous Sandmeyer (t-BuONO): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430.

-

S_NAr on Fluoropyridines: BenchChem Application Notes, "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

-

Preparation of 2-Amino-3-hydroxypyridine: ChemicalBook Data, CAS 16867-03-1 Synthesis Routes.

Sources

Application Note: Buchwald-Hartwig Amination of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Strategic Overview

The Substrate Challenge

The target molecule, 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine , represents a "privileged scaffold" in medicinal chemistry, often found in KRAS G12C inhibitors and kinase modulators. However, it presents a dual-failure mode in palladium-catalyzed cross-coupling:

-

The "2-Pyridyl Problem": The endocyclic nitrogen (N1) is a competent ligand for Palladium. It competes with the phosphine ligand, forming stable, unreactive

-species (catalyst poisoning), effectively shutting down the catalytic cycle. -

Electronic Deactivation: The 3-position trifluoroethoxy group is strongly electron-withdrawing (inductive effect,

). This significantly reduces the nucleophilicity of the exocyclic amine ( -

Ortho-Steric Bulk: The 3-alkoxy group creates steric congestion immediately adjacent to the reacting amine, hindering the approach to the Pd(II) center.

The Solution: Precatalyst Architecture

To overcome these barriers, this protocol utilizes Pd-G4 Precatalysts (specifically BrettPhos Pd G4 and

-

Ensure a strict 1:1 Pd:Ligand ratio (preventing excess ligand from inhibiting the reaction).

-

Activate rapidly at low temperatures, minimizing catalyst decomposition before the difficult amine binding step can occur.

-

Utilize bulky, electron-rich biaryl phosphine ligands that physically prevent the formation of the unreactive bis-pyridyl-palladium complexes.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Reductive Elimination step. Because the amine is electron-deficient, the Pd(II)-amido intermediate is less unstable than usual, making the final bond-forming step slower.

Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the standard cycle versus the specific "trap" states associated with 2-aminopyridines.

Ligand Selection Matrix

For this specific substrate, two ligands are dominant.

| Ligand | Characteristics | Recommendation |

| BrettPhos | Optimized for primary amines.[1][2] High turnover frequency. | Primary Choice. Start here for aryl bromides/iodides.[2][3] |

| Increased steric bulk; enhanced electron density. | Secondary Choice. Use if the coupling partner (Aryl Halide) is also ortho-substituted or if the reaction stalls (incomplete conversion). | |

| RuPhos | Smaller than BrettPhos.[2] | Not Recommended. Generally insufficient to prevent pyridine coordination in this specific scaffold. |

Experimental Protocols

Protocol A: Rapid Screening (Micro-Scale)

Purpose: To quickly identify the optimal base and solvent system for your specific electrophile.

Reagents:

-

Amine: 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine (1.0 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)

-

Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)

-

Bases: NaOtBu (Strong) AND

(Weak/Anhydrous) -

Solvents: 1,4-Dioxane AND

-Amyl Alcohol (

Workflow:

-

Prepare 4 reaction vials (2 bases × 2 solvents).

-

Charge vials with Amine (0.1 mmol), Electrophile (0.1 mmol), and Base (0.14 mmol, 1.4 equiv).

-

Critical Step: Add Catalyst (BrettPhos Pd G4, 2 mg) last as a solid.

-

Evacuate and backfill with Nitrogen (

). -

Add anhydrous solvent (0.5 mL, 0.2 M concentration).

-

Seal and heat to 90°C for 2 hours.

-

Analyze by LCMS (look for conversion vs. protodehalogenation of aryl halide).

Protocol B: Optimized Scale-Up (1.0 Gram Scale)

Purpose: High-yield synthesis with validated stoichiometry.

Materials:

-

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine: 1.0 g (5.2 mmol)

-

Aryl Bromide: 5.2 mmol (1.0 equiv)

-

BrettPhos Pd G4: 95 mg (2 mol%)

-

Sodium tert-butoxide (NaOtBu): 700 mg (7.3 mmol, 1.4 equiv)

-

1,4-Dioxane (Anhydrous): 26 mL (0.2 M)

Step-by-Step Methodology:

-

Glassware Prep: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Solids Charge: Add the Amine, Aryl Bromide, and NaOtBu to the flask.

-

Note: If the Aryl Bromide is a liquid, add it after the solvent.

-

-

Catalyst Addition: Add BrettPhos Pd G4 (2 mol%).

-

Why G4? The methanesulfonate precatalyst is air-stable, allowing accurate weighing on the bench, but activates immediately upon exposure to base in solution.

-

-

Inert Atmosphere: Cap the flask with a rubber septum. Evacuate (high vacuum) and backfill with Argon three times.

-

Solvation: Syringe in anhydrous 1,4-Dioxane.

-

Reaction: Place in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm).

-

Time: Typically 2–4 hours. Monitor by HPLC/UPLC.

-

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and salts.

-

Concentrate the filtrate in vacuo.

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures. The combination of an electron-poor amine and a potentially coordinating pyridine ring requires precise adjustments.

Key Troubleshooting Notes:

-

Protodehalogenation (Ar-Br becomes Ar-H): This indicates that the Oxidative Addition occurred, but the Amine Binding failed. The Pd-H species formed via

-hydride elimination (from the ligand or solvent) and reduced the aryl ring.-

Fix: Use

BuBrettPhos .[5] The extra bulk forces the amine to bind by destabilizing the resting state.

-

-

Blue/Green Reaction Mixture: Often indicates oxidation of the amine or decomposition of the catalyst into inactive Pd(II) salts.

-

Fix: Ensure rigorous

exclusion. Degas solvents by sparging with Argon for 15 mins before use.

-

References

-

Foundational Buchwald-Hartwig Mechanism: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl bromides with tin amides containing solubilizing amino groups. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

-

Coupling of 2-Aminopyridines: Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate Phosphines Provide Highly Active Catalysts for Pd-Catalyzed C-N Bond-Forming Reactions of Heteroaromatic Halides/Amines and (H)N-Heterocycles. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]

-

Development of G4 Precatalysts: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

BrettPhos vs. tBuBrettPhos Selectivity: Maitre, P., & Buchwald, S. L. (2009). Continuous-Flow Synthesis of 2-Aminopyridines via Palladium-Catalyzed Amination. The Journal of Organic Chemistry, 74(15), 5626-5632. [Link]

Sources

Microwave-Assisted Synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine Derivatives

Executive Summary

This application note details the microwave-assisted synthesis of 3-(2,2,2-trifluoroethoxy)pyridin-2-amine , a critical scaffold in medicinal chemistry found in P2X3 antagonists, kinase inhibitors, and proton pump inhibitors (e.g., Lansoprazole analogs).

Traditional synthesis of trifluoroethoxy-substituted pyridines often suffers from low yields due to the poor nucleophilicity of 2,2,2-trifluoroethanol (TFE) and the electron-deficient nature of the pyridine ring. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we overcome these activation energy barriers, reducing reaction times from hours (reflux) to minutes while significantly suppressing side reactions (N-alkylation vs. O-alkylation).

Strategic Analysis & Chemical Logic

The Fluorine Effect in Drug Design

The introduction of the 2,2,2-trifluoroethoxy group serves three specific pharmacological purposes:

-

Metabolic Stability: The

bond strength resists oxidative metabolism (P450), extending the half-life ( -

Lipophilicity Modulation: The

group increases -

Conformational Locking: The unique electronic repulsion of the fluorine atoms often forces the side chain into a specific conformation, potentially increasing binding affinity to target proteins.

Why Microwave Irradiation?

-

Dielectric Heating: Polar solvents (DMF, NMP) and reagents (ionic liquids, bases) couple efficiently with microwave irradiation, generating rapid internal heating.

-

Selectivity: Rapid heating profiles favor the kinetic product (O-alkylation) over the thermodynamic product (N-alkylation) in 2-hydroxypyridine tautomeric systems when controlled correctly.

Experimental Protocols

We present two validated routes. Protocol A is the preferred method for high-throughput library generation (direct alkylation). Protocol B is a scalable route utilizing Nucleophilic Aromatic Substitution (

Protocol A: Direct O-Alkylation of 2-Amino-3-hydroxypyridine (Preferred)

This method utilizes 2,2,2-trifluoroethyl triflate , a highly reactive electrophile, to overcome the low reactivity of the hydroxyl group.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 2-Amino-3-hydroxypyridine | 110.11 | 1.0 | 110 mg | Substrate |

| 2,2,2-Trifluoroethyl triflate | 232.13 | 1.2 | 278 mg | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.0 | 652 mg | Base (Cesium effect) |

| DMF (Anhydrous) | - | - | 3.0 mL | Solvent |

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 2-amino-3-hydroxypyridine (1.0 equiv) and

(2.0 equiv) in anhydrous DMF.-

Expert Insight:

is chosen over

-

-

Addition: Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise at room temperature. Cap the vial immediately.

-

Microwave Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Temperature: 110 °C

-

Time: 15 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (High absorption setting)

-

-

Work-up:

-

Purification: Flash chromatography (Combiflash).

-

Eluent: 0-50% EtOAc in Hexanes. The product usually elutes around 30% EtOAc.

-

Protocol B: Route via 3-Fluoro-2-nitropyridine

This route is ideal if the triflate reagent is unavailable or if working on a multi-gram scale where triflates are cost-prohibitive.

Reagents & Stoichiometry

| Reagent | Equiv.[5] | Role |

| 3-Fluoro-2-nitropyridine | 1.0 | Substrate |

| 2,2,2-Trifluoroethanol (TFE) | 2.0 | Nucleophile/Solvent |

| Sodium Hydride (60% in oil) | 1.5 | Base |

| THF (Dry) | - | Co-solvent |

Step-by-Step Methodology

-

Activation: In a microwave vial, dissolve TFE (2.0 equiv) in dry THF. Carefully add NaH (1.5 equiv) at 0°C under nitrogen. Stir for 10 min to generate the sodium trifluoroethoxide alkoxide.

-

Coupling: Add 3-fluoro-2-nitropyridine (1.0 equiv) to the vial.

-

Microwave Irradiation:

-

Reduction (Step 2):

-

Isolate the intermediate 3-(2,2,2-trifluoroethoxy)-2-nitropyridine .

-

Dissolve in Ethanol/Acetic Acid. Add Iron powder (Fe).

-

Microwave at 80 °C for 10 minutes to reduce the nitro group to the amine.

-

Process Control & Self-Validation